molecular formula C25H27N7O5 B2511726 L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester CAS No. 374777-77-2

L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester

Cat. No.: B2511726
CAS No.: 374777-77-2
M. Wt: 505.535
InChI Key: APABDPCMDMRBDJ-DAFXYXGESA-N
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Description

L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester is a useful research compound. Its molecular formula is C25H27N7O5 and its molecular weight is 505.535. The purity is usually 95%.
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Biological Activity

L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester is a complex compound that exhibits significant biological activity, particularly in the context of cancer treatment and as an antifolate agent. This article delves into its synthesis, biological mechanisms, and therapeutic potential.

Chemical Structure and Synthesis

The compound is a derivative of L-glutamic acid and features a pteridine moiety, which is characteristic of several antimetabolite drugs used in chemotherapy. The synthesis involves various steps, including the coupling of L-glutamic acid with specific amines and the introduction of functional groups to enhance its biological properties.

Key synthetic pathways include:

  • Formation of the pteridine ring : The 2,4-diamino-6-pteridinyl group is crucial for the compound's activity as it interacts with folate pathways.
  • Esterification : The dimethyl ester form enhances lipophilicity and cellular uptake.

The primary mechanism of action for this compound relates to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By mimicking folate, it competes with natural substrates, leading to:

  • Inhibition of nucleotide synthesis : This results in decreased cell proliferation, particularly in rapidly dividing cells such as cancerous tissues.
  • Induction of apoptosis : The disruption in nucleotide synthesis triggers programmed cell death pathways.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance:

  • In vitro studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 lung carcinoma cells .
  • Case Studies : In clinical settings, similar compounds have been utilized effectively in treating leukemia and other malignancies by leveraging their ability to disrupt folate metabolism .

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

StudyFindings
PMC1975959Evaluated prodrug forms; showed equipotency with parent compounds in inhibiting cell growth .
Patent EP0048001B1Discussed methods for preparing similar compounds; highlighted their efficacy in cancer treatment .
PubChemDescribed the biological properties and potential applications in oncology .

Case Studies

  • Methotrexate Analogues : Similar compounds have been studied extensively for their role in cancer therapy. Methotrexate, a well-known antifolate drug derived from related structures, has been used for decades to treat various cancers. Its analogs, including those based on L-glutamic acid derivatives, show promise in enhancing efficacy and reducing side effects .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall treatment efficacy while mitigating resistance mechanisms commonly observed in cancer therapies .

Properties

IUPAC Name

dimethyl (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O5/c1-4-5-16(12-17-13-28-22-20(29-17)21(26)31-25(27)32-22)14-6-8-15(9-7-14)23(34)30-18(24(35)37-3)10-11-19(33)36-2/h1,6-9,13,16,18H,5,10-12H2,2-3H3,(H,30,34)(H4,26,27,28,31,32)/t16?,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APABDPCMDMRBDJ-DAFXYXGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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